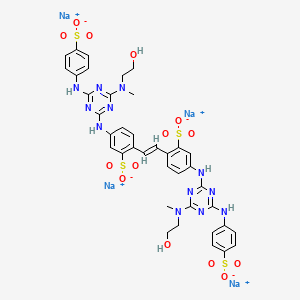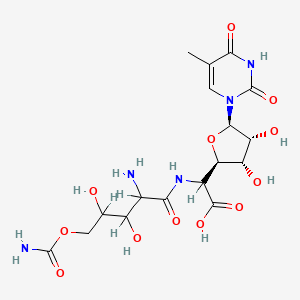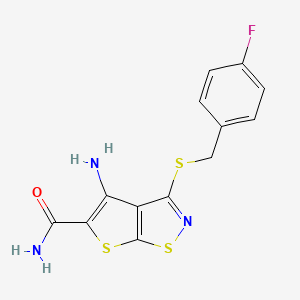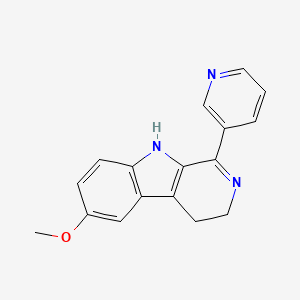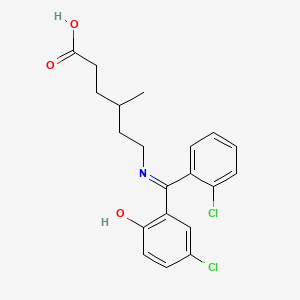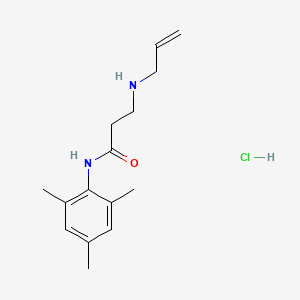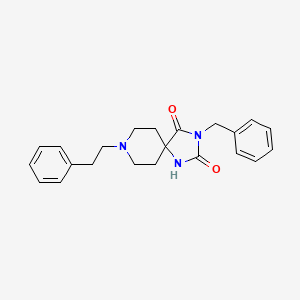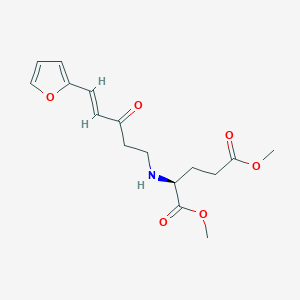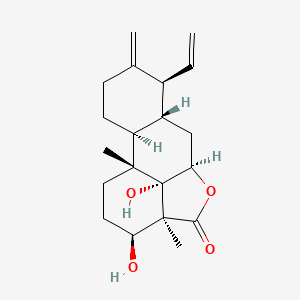
Sonomolide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sonomolide A is a naturally occurring compound with the molecular formula C20H28O4. It belongs to the class of macrolides, which are known for their large macrocyclic lactone rings. This compound has garnered significant interest due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sonomolide A typically involves multiple steps, including the formation of the macrocyclic lactone ring. The process often starts with the preparation of key intermediates, followed by cyclization and functional group modifications. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to facilitate the formation of the desired structure.
Industrial Production Methods: Industrial production of this compound may involve fermentation processes using specific strains of microorganisms that naturally produce the compound. Alternatively, semi-synthetic methods can be employed, where a naturally derived precursor is chemically modified to yield this compound. These methods aim to optimize yield and purity while minimizing production costs.
Analyse Chemischer Reaktionen
Types of Reactions: Sonomolide A undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Sonomolide A has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study macrolide synthesis and reactivity.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for other valuable compounds.
Wirkmechanismus
The mechanism of action of Sonomolide A involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects. For example, this compound may inhibit the activity of certain enzymes involved in cell division, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Sonomolide B: Another macrolide with a similar structure but different functional groups.
Erythromycin: A well-known macrolide antibiotic with a similar macrocyclic lactone ring.
Azithromycin: A derivative of erythromycin with enhanced stability and broader spectrum of activity.
Uniqueness of Sonomolide A: this compound stands out due to its unique structural features, such as specific functional groups and stereochemistry, which contribute to its distinct biological activities
Eigenschaften
CAS-Nummer |
172486-70-3 |
|---|---|
Molekularformel |
C20H28O4 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
(1R,2S,6S,7R,9R,12S,13S,16S)-6-ethenyl-13,16-dihydroxy-1,12-dimethyl-5-methylidene-10-oxatetracyclo[7.6.1.02,7.012,16]hexadecan-11-one |
InChI |
InChI=1S/C20H28O4/c1-5-12-11(2)6-7-14-13(12)10-16-20(23)18(14,3)9-8-15(21)19(20,4)17(22)24-16/h5,12-16,21,23H,1-2,6-10H2,3-4H3/t12-,13+,14+,15+,16-,18-,19-,20+/m1/s1 |
InChI-Schlüssel |
IRMOTGCMHMASFO-IQDQMAIWSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H]([C@]3([C@@]1([C@@H](C[C@@H]4[C@@H]2CCC(=C)[C@H]4C=C)OC3=O)O)C)O |
Kanonische SMILES |
CC12CCC(C3(C1(C(CC4C2CCC(=C)C4C=C)OC3=O)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


